BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Monograph: 5-Chloro-2-
hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

5-Chloro-2-hydroxyphenylboronic
Compound Name:

acid
CAS No.: 89488-25-5
Cat. No.: B1592813

Get Quote
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Precision Analytics, Synthetic Utility, and Stability Mechanisms

Executive Summary

5-Chloro-2-hydroxyphenylboronic acid (CAS: 89488-25-5) represents a specialized scaffold
in medicinal chemistry, serving as a critical building block for biaryl ether synthesis and as a
transition-state mimic in protease inhibitor design. Unlike simple phenylboronic acids, the
presence of the ortho-hydroxyl group introduces unique electronic and steric effects that
significantly influence its reactivity, solubility, and susceptibility to protodeboronation. This guide
provides a rigorous analysis of its physicochemical properties, handling protocols, and
mechanistic behaviors in palladium-catalyzed cross-coupling.

Physicochemical Profile & Molecular Weight
Analysis[1][2][3]

The precise characterization of 5-Chloro-2-hydroxyphenylboronic acid requires an
understanding of its isotopic distribution, particularly due to the natural abundance of Boron (
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) and Chlorine (
).
Molecular Weight Calculation

The standard molecular weight is derived from the standard atomic weights of the constituent

elements.
Element Fo— Sta_ndard Atomic Contribution (
Weight g/mol )
Carbon (C) 6 12.011 72.066
Hydrogen (H) 6 1.008 6.048
Boron (B) 1 10.81 10.810
Chlorine (CI) 1 35.45 35.450
Oxygen (O) 3 15.999 47.997
Total MW 172.37 g/mol

Isotopic Mass Distribution (High-Res MS)

For mass spectrometry (HRMS) applications, the monoisotopic mass differs due to the specific
isotopes.

» Monoisotopic Mass (

): 172.015 g/mol

e M+2 Isotope (

contribution): ~174.012 g/mol (Significant intensity ~32% due to Cl)

Key Physical Properties

o Appearance: White to off-white crystalline powder.

e Melting Point: 241-242 °C (Decomposition).[1]

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://organoborons.com/data/cas-89488-25-5.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592813?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e pKa: ~7.6 (The ortho-OH group lowers the pKa of the boronic acid moiety compared to
phenylboronic acid (pKa ~8.8) due to intramolecular H-bonding and inductive effects).

e Solubility: Soluble in MeOH, DMSO, DMF; sparingly soluble in non-polar solvents (

, Hexanes).

Stability & The Ortho-Effect: Protodeboronation

One of the most critical challenges when working with 2-hydroxyphenylboronic acids is
protodeboronation—the cleavage of the C-B bond replaced by a C-H bond. This side reaction
is accelerated under basic conditions (standard for Suzuki couplings) and is catalytically
enhanced by the ortho-hydroxyl group.

Mechanism of Instability

The ortho-hydroxyl group can coordinate to the boron atom, increasing the Lewis acidity or
facilitating the formation of a boronate "ate" complex. In the presence of water and base, this
accelerates hydrolysis.
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Figure 1: Mechanism of base-promoted protodeboronation facilitated by the formation of
tetrahedral boronate species.

Mitigation Strategy:

» Buffer Control: Avoid strong bases (e.g.,

). Use weaker bases like
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or

Anhydrous Conditions: Minimize water content in the reaction mixture to retard the hydrolytic
pathway.

MIDA Boronates: If stability is critical, convert the free acid to a MIDA (N-methyliminodiacetic
acid) boronate ester to mask the boron reactivity until the coupling step.

Synthetic Utility: Suzuki-Miyaura Cross-Coupling

Despite stability challenges, this compound is a potent nucleophile in Pd-catalyzed cross-

coupling. The 2-hydroxyl group allows for the subsequent formation of benzofurans or

dibenzoxepines via intramolecular cyclization.

Optimized Coupling Protocol

Reagents:

Catalyst:

or

| SPhos (SPhos is excellent for sterically hindered or unstable boronic acids).
Base:

(3.0 equiv).

Solvent: 1,4-Dioxane / Water (10:1) — Note: Keep water ratio low.

Temperature: 80 °C.
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Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling. The transmetallation step is the rate-
determining step for hindered boronic acids.

Analytical Quality Control

To ensure the integrity of 5-Chloro-2-hydroxyphenylboronic acid, a multi-modal analytical
approach is required.

HPLC Method

¢ Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 um).

« Mobile Phase A: Water + 0.1% Formic Acid.
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¢ Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
e Gradient: 5% B to 95% B over 10 minutes.
o Detection: UV at 254 nm and 220 nm.

» Note: Boronic acids can streak on silica or reverse phase columns due to interaction with
silanols. Adding a small amount of pinacol to the sample diluent can form the ester in situ,
sharpening the peak.

NMR Characterization ( &)
e Solvent: DMSO-d6 (Avoid

as boronic acids are often insoluble and can dehydrate to boroxines).

 NMR: A broad singlet around 28-30 ppm is characteristic of the monomeric boronic acid. A
shift suggests boroxine formation (trimerization).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Monograph: 5-Chloro-2-
hydroxyphenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1592813/docs#technical-monograph-5-chloro-2-
hydroxyphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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